Methyltetrazine-SS-NHS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-SS-NHS is a versatile compound widely used in the field of bioconjugation and click chemistry. It contains a methyltetrazine group and an N-hydroxysuccinimide (NHS) ester, making it highly reactive towards trans-cyclooctenes and primary amines, respectively. This dual reactivity allows for efficient and selective conjugation of biomolecules, facilitating various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyltetrazine-SS-NHS typically involves the reaction of methyltetrazine with N-hydroxysuccinimide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere to prevent hydrolysis of the NHS ester .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent purity, to ensure high yield and purity of the final product. The compound is typically purified using column chromatography and characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
Chemical Reactions Analysis
Types of Reactions: Methyltetrazine-SS-NHS undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Click Chemistry Reactions: The methyltetrazine group reacts with trans-cyclooctenes via an inverse electron demand Diels-Alder (iEDDA) reaction, forming a stable covalent bond.
Common Reagents and Conditions:
Primary Amines: React with the NHS ester at neutral or slightly basic pH (6-9) to form amide bonds.
Trans-Cyclooctenes: React with the methyltetrazine group under mild conditions, typically at room temperature.
Major Products:
Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
Stable Covalent Bonds: Formed from the iEDDA reaction between methyltetrazine and trans-cyclooctenes.
Scientific Research Applications
Methyltetrazine-SS-NHS has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyltetrazine-SS-NHS involves its dual reactivity towards primary amines and trans-cyclooctenes. The NHS ester reacts with primary amines to form stable amide bonds, while the methyltetrazine group undergoes an iEDDA reaction with trans-cyclooctenes to form a stable covalent bond. These reactions facilitate the efficient and selective conjugation of biomolecules, enabling various applications in scientific research and industry .
Comparison with Similar Compounds
Methyltetrazine-SS-NHS is unique due to its dual reactivity and high efficiency in bioconjugation reactions. Similar compounds include:
Methyltetrazine-PEG4-NHS: Contains a polyethylene glycol (PEG) spacer, providing enhanced solubility and reduced steric hindrance.
Methyltetrazine-Sulfo-NHS: Features a sulfonate group, offering improved water solubility.
These compounds share similar reactivity but differ in their solubility and steric properties, making this compound a versatile choice for various applications .
Properties
Molecular Formula |
C20H22N6O5S2 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropyl]disulfanyl]propanoate |
InChI |
InChI=1S/C20H22N6O5S2/c1-13-22-24-20(25-23-13)15-4-2-14(3-5-15)12-21-16(27)8-10-32-33-11-9-19(30)31-26-17(28)6-7-18(26)29/h2-5H,6-12H2,1H3,(H,21,27) |
InChI Key |
SFIAJZGJDUJUCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCSSCCC(=O)ON3C(=O)CCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.